2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione
Description
Properties
CAS No. |
6709-29-1 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
spiro[fluorene-9,3'-oxolane]-2',5'-dione |
InChI |
InChI=1S/C16H10O3/c17-14-9-16(15(18)19-14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 |
InChI Key |
JEPWGDZHUVIRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)C12C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE typically involves the following steps:
Formation of the Fluorene Moiety: This can be achieved through the reaction of 9-fluorenone with phenol under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed via a palladium-catalyzed C-H arylation of the furan moiety.
Final Cyclization: The final step involves ring-closing metathesis to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the fluorene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted fluorene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that spiro compounds, including 2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione, exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and death.
Case Study :
A derivative of this compound was synthesized and tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in anticancer drug design .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of spiro compounds make them suitable for use in OLEDs. This compound has been studied for its ability to enhance the efficiency and stability of OLED devices.
Data Table: Performance Metrics in OLEDs
| Parameter | Value |
|---|---|
| Maximum Luminance | 20,000 cd/m² |
| Turn-on Voltage | 3.5 V |
| Lifetime | >50,000 hours |
These metrics suggest that incorporating this compound into OLED formulations can significantly improve device performance .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of various derivatives through functionalization reactions.
Synthesis Example :
A recent synthetic route involved the reaction of this compound with amines to yield novel spirocyclic amines. This method showcases its utility in generating complex molecular architectures relevant to pharmaceutical development .
Mechanism of Action
The mechanism by which 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE exerts its effects is primarily through its π-conjugated system, which allows for efficient charge transport and fluorescence. The molecular targets include various electronic components in organic devices, and the pathways involved are related to electron and hole transport mechanisms .
Comparison with Similar Compounds
Comparison with Similar Spiro-Fluorene Compounds
Structural Comparisons
Core Heterocyclic Variations
5'-Oxospiro-(fluorene-9,4'-imidazolidine)-2'-thione
This compound replaces the oxolane ring with a 4'-imidazolidine ring and introduces a thione (C=S) group at position 2'. The spiro carbon (C-4'/9) exhibits strong HMBC correlations with fluorene protons (H-1/8, H-2/7), and the thione group induces distinct ¹³C NMR shifts (δC 183.60 ppm) . In contrast, the oxolane ring in the target compound lacks sulfur, leading to reduced electron-withdrawing effects.- Spiro[fluorene-9,7′-indeno[2,1-b]carbazole] This derivative substitutes the oxolane with an indenocarbazole system, increasing aromaticity and planarity. The molecular weight (405.50 g/mol) and extended π-conjugation suggest applications in organic electronics, diverging from the dione-functionalized target compound .
- 1′H-Spiro[fluorene-9,3′-furo[3,4-c]pyridin]-1′-one Incorporates a fused furopyridine ring, introducing nitrogen into the heterocycle.
Substituent Effects
- Fluorinated Derivatives Compounds like 6-fluoro-2-methyl-2,3-dihydro-2'H,5'H-spiro[chromene-4,4'-imidazolidine]-2',5'-dione (CAS 82319-87-7) introduce fluorine, which alters lipophilicity and metabolic stability.
Metal-Coordinating Groups
Fluorenylspirohydantoins, such as bis(1',3'-hydroxymethyl)-spiro-(fluorene-9,4'-imidazolidine)-2',5'-dione, form stable Cu(II) complexes via deprotonated hydroxyl and carbonyl groups. The target compound’s diones may similarly coordinate metals but require structural verification .
NMR Signatures
- In 5'-oxospiro-(fluorene-9,4'-imidazolidine)-2'-thione, NH protons resonate at δH 12.39 and 10.64 ppm due to anisotropic shielding by adjacent C=S and C=O groups. The target compound’s oxolane oxygen may reduce such deshielding, leading to upfield shifts for analogous protons .
- The spiro carbon (C-4'/9) in imidazolidine derivatives appears at δC 74.84 ppm, while oxolane-containing spiro carbons (e.g., in 3,4-Dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione) show similar shifts, suggesting minimal electronic differences between imidazolidine and oxolane rings in this context .
Pharmacological Potential
- Enzyme Inhibition : Hydantoin derivatives (e.g., 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione) inhibit aldose reductase, a target for diabetic complications. The target’s dione groups may mimic hydantoins but require validation .
- Antitumor Activity : Platinum(II) complexes of fluorenylspirohydantoins show cytotoxicity, suggesting the target compound’s diones could act as ligands for metal-based therapeutics .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Spiro Junction Position |
|---|---|---|---|---|
| 2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione | C₁₆H₁₂O₃ | 252.27 | Diones (2',5') | 9,3' |
| 5'-Oxospiro-(fluorene-9,4'-imidazolidine)-2'-thione | C₁₅H₁₀N₂OS | 266.32 | Thione (C=S), Ketone | 9,4' |
| 6-Fluoro-2-methyl-...-imidazolidine]-2',5'-dione | C₁₂H₁₁FN₂O₃ | 250.23 | Fluorine, Diones | 4,4' |
| Spiro[fluorene-9,7′-indeno[2,1-b]carbazole] | C₃₁H₁₉N | 405.50 | Carbazole | 9,7' |
Biological Activity
2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione is a distinctive organic compound characterized by its spirocyclic structure, which includes a fluorene moiety and an oxolane ring. This compound possesses two carbonyl groups (diones) that contribute to its chemical reactivity and potential applications in various fields, particularly in materials science and organic electronics. The spiro configuration imparts unique three-dimensional properties that influence its interactions and functionalities.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of carbonyl groups allows for nucleophilic addition reactions and potential cyclization reactions due to the spiro center. This compound can also undergo oxidative transformations or polymerization processes due to its reactive functional groups .
Biological Activity
Research into the biological activity of this compound has revealed several promising aspects:
- Antimicrobial Properties : Studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of spiro compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Cytotoxicity : Preliminary investigations suggest that this compound may possess cytotoxic properties against cancer cell lines. Compounds structurally related to it have shown potency against human colon carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cells .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound can be achieved through various methods involving typical reactions for diones and spiro compounds. Characterization techniques such as NMR spectroscopy are essential for confirming the structure of synthesized compounds .
- Interaction Studies : Interaction studies involving this compound focus on understanding its reactivity patterns and potential applications in drug development. The presence of reactive carbonyl groups makes it a candidate for further exploration in medicinal chemistry .
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Spiro[fluorene-9,9'-xanthene] | Contains a xanthene moiety | Known for its application in OLEDs due to excellent luminescent properties |
| Fluorene | Basic structure without spiro configuration | Widely used in organic electronics; serves as a precursor for many derivatives |
| Spirobifluorene | Two fluorene units connected via a spiro linkage | Exhibits high thermal stability and is used in high-performance organic semiconductors |
These comparisons highlight the distinct aspects of this compound while demonstrating its potential as a versatile building block in organic synthesis and materials science.
Q & A
Q. What established synthetic protocols are used to prepare 2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione?
The compound is synthesized via cyclization reactions. For example, dihydroxyindenopyrrole derivatives undergo acid-catalyzed (e.g., concentrated H₂SO₄) ring closure in acetic acid at 80°C, followed by extraction and silica gel chromatography . Earlier methods involve modifying spiro[fluorene-9,3'-tetrahydrofuran-2',5'-dione] with substituents like aryl or piperazine groups via nucleophilic substitutions or ketene reactions .
Q. Which spectroscopic and crystallographic techniques confirm its structural identity?
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing spiro-junction and dione carbonyl signals.
- IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹).
- Mass spectrometry (MS) : Confirms molecular weight via parent ion peaks.
- X-ray crystallography : Resolves the spirocyclic geometry and dihedral angles between fluorene and oxolane rings .
Q. What biological activities are reported for this compound and its derivatives?
Derivatives exhibit:
- Aldose reductase inhibition : Potential for diabetic complication management .
- Antitumor activity : Platinum(II) complexes show cytotoxicity against cancer cell lines .
- Antibacterial effects : Structural analogs with fluoro or amino substitutions demonstrate efficacy against Gram-positive pathogens .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions.
- Solvent effects : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Temperature control : Lower reaction temperatures (e.g., 60°C) may prevent decomposition of sensitive intermediates .
Q. What mechanistic insights explain its biological activity?
- Enzyme inhibition : The dione moiety chelates metal ions (e.g., Zn²⁺) in aldose reductase’s active site, disrupting substrate binding .
- DNA intercalation : Planar fluorene systems in Pt(II) complexes may intercalate DNA, inducing apoptosis in cancer cells .
Q. How do structural modifications (e.g., halogenation, metal coordination) alter bioactivity?
- Halogenation (Br, F) : Enhances lipophilicity and membrane permeability, improving antibacterial potency .
- Metal complexes (Pt, Cu) : Increase DNA-binding affinity and redox activity, boosting antitumor effects .
- Spiro-ring substitution : Bulky groups at the oxolane ring reduce steric hindrance, improving enzyme inhibition .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources.
- Control for hydration states : Hydrate/anhydrate forms of the dione may exhibit differing solubility and activity .
Q. What computational methods predict its reactivity and electronic properties?
- DFT calculations : Model HOMO-LUMO gaps to assess redox behavior and nucleophilic attack sites.
- Molecular docking : Simulate binding poses with aldose reductase (PDB ID: 1US0) to guide analog design .
Q. How is stereochemical control achieved in spirocyclic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
